molecular formula C9H7IN2O2 B12277944 methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B12277944
M. Wt: 302.07 g/mol
InChI Key: HZYDEEWKSXJMNC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent. The carboxylate group is introduced via esterification using methanol and a carboxylic acid derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products

    Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deiodinated pyrrolo[2,3-b]pyridine derivatives.

    Coupling: Formation of biaryl or alkenyl derivatives.

Scientific Research Applications

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
  • Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylate group at the 6-position allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)

InChI Key

HZYDEEWKSXJMNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)I

Origin of Product

United States

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